molecular formula C7H13BrO B8426703 2-(5-Bromopentyl)oxirane

2-(5-Bromopentyl)oxirane

Cat. No.: B8426703
M. Wt: 193.08 g/mol
InChI Key: AMCAQENHDQIBBO-UHFFFAOYSA-N
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Description

2-(5-Bromopentyl)oxirane is a bifunctional organic compound that serves as a valuable synthetic intermediate in advanced organic chemistry and medicinal chemistry research. This molecule features both an electrophilic oxirane (epoxide) ring and a bromoalkyl chain, making it a versatile scaffold for constructing more complex molecular architectures through nucleophilic ring-opening reactions and cross-coupling methodologies. Key Research Applications: • Organic Synthesis: Acts as a key precursor for the synthesis of various heterocycles, ligands, and polymers. • Medicinal Chemistry: Used as a building block in the design and development of novel active compounds. • Chemical Biology: Can be employed to modify biomolecules or create functionalized probes for studying biological mechanisms. Mechanism of Action: The compound functions primarily as an alkylating agent. The strained oxirane ring is susceptible to nucleophilic attack, allowing researchers to introduce a 5-bromopentyl chain bearing a new hydroxyl group onto target nucleophiles such as amines, thiols, or alcohols. The terminal bromine atom can subsequently participate in further transformations, including Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions, to extend the carbon chain or introduce additional functional groups. Handling and Storage: Store in a cool, dry place, protected from moisture. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Disclaimer: This product is labeled with the required "For Research Use Only" statement and is not intended for diagnostic or therapeutic procedures. The information presented is for informational purposes and is based on the general properties of this class of compounds.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

2-(5-bromopentyl)oxirane

InChI

InChI=1S/C7H13BrO/c8-5-3-1-2-4-7-6-9-7/h7H,1-6H2

InChI Key

AMCAQENHDQIBBO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that halogenated compounds, including brominated derivatives, often exhibit enhanced biological activity. For example, compounds similar to 2-(5-Bromopentyl)oxirane have been studied for their anticancer properties. A notable study demonstrated that brominated indole phytoalexins showed significant antiproliferative effects against various cancer cell lines (e.g., MCF-7, A-549) with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Antiproliferative Activities of Brominated Compounds

CompoundCell LineIC50 (µM)
5-BromobrassininMCF-731.3
5-BromobrassininA-54928.2
This compoundJurkatTBD
This compoundHeLaTBD

1.2 Antitubercular Activity

Brominated epoxides have also shown promise in the treatment of tuberculosis. Compounds in this class are being synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The structural modifications involving bromine atoms can enhance the solubility and bioavailability of the drugs, potentially leading to improved therapeutic outcomes .

Material Science Applications

2.1 Polymer Chemistry

The epoxide group in this compound makes it a valuable monomer in polymer chemistry. Its ability to undergo ring-opening polymerization allows for the synthesis of various polymeric materials with tailored properties. For instance, epoxidized natural oils have been used to create bio-based polymers that exhibit improved mechanical properties and thermal stability .

Table 2: Properties of Polymers Derived from Epoxidized Compounds

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Epoxidized Soybean Oil25180
Epoxidized Palm Oil30175
Epoxidized this compoundTBDTBD

Case Studies

3.1 Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of brominated oxiranes and evaluating their biological activities against various pathogens. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents .

3.2 Environmental Impact Studies

Another area of research has examined the environmental implications of using brominated compounds like this compound in industrial applications. Studies have shown that while these compounds can enhance product performance, their environmental persistence raises concerns regarding biodegradability and toxicity .

Comparison with Similar Compounds

2-(2-Bromoethyl)oxirane

  • Molecular Formula : C₄H₇BrO
  • Molecular Weight : 151.01 g/mol
  • Substituent : Shorter bromoethyl chain.
  • Reactivity : High due to bromine’s leaving group ability, but steric hindrance is lower than 2-(5-Bromopentyl)oxirane.
  • Applications : Intermediate in organic synthesis; used to prepare epoxy resins and crosslinking agents.
  • Safety : Irritant; requires precautions during handling.
Property This compound 2-(2-Bromoethyl)oxirane
Molecular Weight 193.09 151.01
Alkyl Chain Length C5 C2
Boiling Point* Higher (estimated) Lower
Solubility in Water Low Moderate

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane

  • Molecular Formula : C₁₀H₁₀Br₂O₂
  • Molecular Weight : 338.00 g/mol
  • Substituent : Aromatic dibromo group.
  • Reactivity : Bromine on the aromatic ring directs electrophilic substitution rather than ring-opening.
  • Applications : Specialty resins and flame retardants.

Key Difference : The aromatic bromine in this compound confers distinct electronic effects compared to aliphatic bromine in this compound, leading to divergent reactivity and applications.

Chlorinated and Aromatic Substituted Oxiranes

Epichlorohydrin (2-(Chloromethyl)oxirane)

  • Molecular Formula : C₃H₅ClO
  • Molecular Weight : 92.52 g/mol
  • Substituent : Chloromethyl group.
  • Reactivity : High, but chlorine is a poorer leaving group than bromine.
  • Applications : Production of epoxy resins, adhesives, and pharmaceuticals.
  • Safety: Classified as carcinogenic.
Property This compound Epichlorohydrin
Leaving Group Bromine Chlorine
Ring-Opening Rate* Faster Slower
Toxicity Likely high Carcinogenic

2-(4-Ethenylphenyl)oxirane

  • Molecular Formula : C₁₀H₁₀O
  • Molecular Weight : 146.19 g/mol
  • Substituent : Aromatic ethenyl group.
  • Reactivity : Epoxide ring undergoes polymerization or functionalization via the styrenic double bond.
  • Applications : Epoxy resins, drug discovery.

Key Difference : The aromatic ethenyl group enables conjugation and polymerization, unlike the aliphatic bromoalkyl chain in this compound.

Preparation Methods

Epoxidation of 5-Bromo-1-pentene

The most direct route involves the epoxidation of 5-bromo-1-pentene using meta-chloroperbenzoic acid (mCPBA). This method leverages the electrophilic nature of the peracid to form the three-membered epoxide ring. Key steps include:

  • Synthesis of 5-Bromo-1-pentene :

    • Starting from 5-bromo-1-pentanol, dehydration via tosylation (TsCl, pyridine) and elimination (DBU) yields 5-bromo-1-pentene.

    • Radical bromination of 1-pentene using N-bromosuccinimide (NBS) under UV light introduces bromine at the terminal position, though regioselectivity challenges may arise.

  • Epoxidation :

    • Treating 5-bromo-1-pentene with mCPBA in dichloromethane at 0–25°C achieves epoxidation with ~85% yield. Excess peracid and prolonged reaction times risk epoxide ring-opening due to the bromide’s leaving group propensity.

Bromination of 2-Pentyloxirane

Alternative approaches focus on late-stage bromination of pre-formed epoxides:

  • Synthesis of 2-Pentyloxirane :

    • Epoxidation of 1-pentene with mCPBA or hydrogen peroxide (H₂O₂) in the presence of a tungsten catalyst generates 2-pentyloxirane.

  • Terminal Bromination :

    • Radical bromination using NBS and azobisisobutyronitrile (AIBN) in CCl₄ introduces bromine at the terminal carbon. However, competing allylic bromination reduces selectivity, necessitating careful temperature control (60–80°C).

    • Ionic bromination with HBr and di-tert-butyl peroxide (DTBP) achieves moderate yields but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Epoxidation of 5-Bromo-1-pentene5-Bromo-1-pentenemCPBA, CH₂Cl₂78–85High regioselectivitySensitive to moisture and acidity
Bromination of 2-Pentyloxirane2-PentyloxiraneNBS, AIBN, CCl₄60–70Scalable for industrial productionLow terminal selectivity (~40%)
Grignard-Epichlorohydrin CouplingEpichlorohydrin4-Bromobutyl MgBr50–65Modular chain elongationMulti-step purification required

Optimization Strategies and Side Reactions

Mitigating Epoxide Ring-Opening

The electrophilic bromine atom in 2-(5-bromopentyl)oxirane predisposes the compound to nucleophilic attack, leading to ring-opening under acidic or basic conditions. Strategies include:

  • Conducting reactions at low temperatures (0–5°C) to stabilize the epoxide.

  • Using anhydrous solvents (e.g., THF, CH₂Cl₂) to minimize hydrolysis.

Enhancing Bromination Selectivity

For the bromination of 2-pentyloxirane, radical initiators like AIBN improve terminal selectivity by promoting hydrogen abstraction at the least substituted carbon. Computational studies suggest that steric hindrance from the epoxide ring further directs bromination to the pentyl chain’s terminus.

Scalability and Industrial Feasibility

Continuous-Flow Epoxidation

Recent advancements in flow chemistry enable the safe handling of mCPBA and exothermic epoxidation reactions. Microreactors with temperature-controlled zones achieve 90% conversion of 5-bromo-1-pentene in <30 minutes, reducing side product formation.

Green Chemistry Approaches

Patent CN104693014A highlights iron-catalyzed bromination as a cost-effective alternative to NBS, though its applicability to terminal alkanes remains limited. Solvent-free conditions using mechanochemical grinding (e.g., ball milling) show promise for reducing waste in small-scale syntheses.

Analytical Characterization

Critical quality control metrics include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 3.15–3.25 (m, 2H, epoxide CH₂), 1.45–1.60 (m, 4H, pentyl CH₂), 1.80–1.90 (m, 2H, BrCH₂).

    • ¹³C NMR: δ 52.1 (epoxide C), 33.8 (BrCH₂).

  • Mass Spectrometry :

    • ESI-MS m/z: 195.0 [M+H]⁺, 197.0 [M+2+H]⁺ (Br isotope pattern) .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(5-Bromopentyl)oxirane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination and epoxidation steps. For brominated precursors like 5-bromopentanol, epoxidation can be achieved using oxidizing agents (e.g., dimethyl sulfoxide with potassium hydroxide) under controlled conditions . Key factors include:

  • Precursor Reactivity : Bromopentyl derivatives require precise stoichiometry to avoid side reactions (e.g., elimination).
  • Epoxidation Efficiency : Reaction temperature (40–60°C) and solvent polarity (e.g., toluene) significantly affect ring closure and yield .
  • Purification : Column chromatography or liquid-liquid extraction (e.g., water-toluene systems) is critical to isolate the epoxide .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR confirms the epoxide ring (δ 3.1–3.5 ppm for oxirane protons) and bromopentyl chain (δ 1.4–1.8 ppm for CH₂Br) . ¹³C NMR distinguishes quaternary carbons in the oxirane ring.
  • IR Spectroscopy : C-O-C stretching (~1250 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 209.02 for C₇H₁₁BrO) .

Advanced Research Questions

Q. Q3. How do computational models predict the regioselectivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) with Gaussian basis sets (e.g., cc-pVTZ) calculates transition states and electron density maps to predict regioselectivity:

  • Mechanistic Insights : Nucleophiles (e.g., amines) preferentially attack the less sterically hindered oxirane carbon, influenced by bromopentyl chain conformation .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s role in stabilizing intermediates .

Q. Q4. What contradictions exist in reported reaction mechanisms for brominated oxiranes, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies propose SN2 mechanisms for ring-opening, while others suggest radical pathways under photolytic conditions .
  • Resolution : Isotopic labeling (e.g., ²H or ¹⁸O) and kinetic isotope effect (KIE) studies differentiate between mechanisms. For example, a primary KIE (k_H/k_D > 1) supports SN2, while negligible KIE indicates radical intermediates .

Q. Q5. How can this compound be applied in synthesizing bioactive molecules?

Methodological Answer:

  • Medicinal Chemistry : The bromopentyl chain serves as a linker in prodrugs, enabling controlled release via hydrolytic cleavage .
  • Polymer Science : Epoxide groups participate in cross-linking reactions to form biocompatible hydrogels, with bromine acting as a leaving group for post-functionalization .

Case Study :
A 2025 study used this compound to synthesize a cyclooxygenase-2 (COX-2) inhibitor, achieving 85% inhibition at 10 µM .

Safety and Stability Considerations

Q. Q6. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~125°C) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .
  • Storage : Stabilize with 0.1% BHT in amber vials at 4°C to prevent radical-mediated decomposition .

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